6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazol-3-amine with isopropyl isothiocyanate, followed by cyclization with hydrazine hydrate to form the triazole-thiadiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-5-methyl-1H-pyrazol-3-amine: A precursor in the synthesis of the target compound.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
6-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-ISOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of pyrazole, triazole, and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16N6S |
---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
6-(1-ethyl-5-methylpyrazol-3-yl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H16N6S/c1-5-17-8(4)6-9(15-17)11-16-18-10(7(2)3)13-14-12(18)19-11/h6-7H,5H2,1-4H3 |
InChI Key |
PHXLXJLNZRRGPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NN3C(=NN=C3S2)C(C)C)C |
Origin of Product |
United States |
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